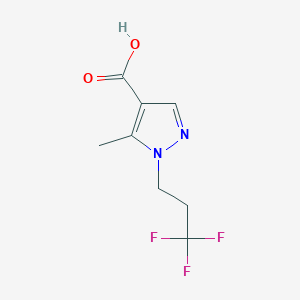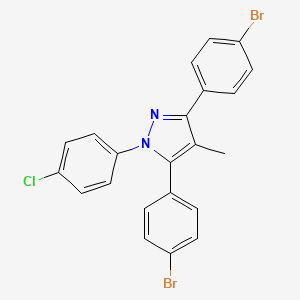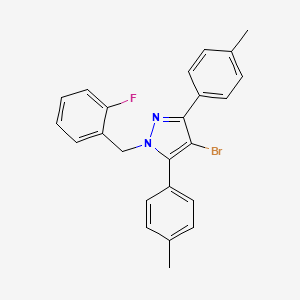
5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H9F3N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyrazole derivative with a trifluoropropyl halide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, such as alcohols, aldehydes, and substituted pyrazoles.
Scientific Research Applications
5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoropropyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylic acid group.
5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole: This compound lacks the carboxylic acid group, making it less polar.
Uniqueness
5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the trifluoropropyl and carboxylic acid groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H9F3N2O2 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
5-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-6(7(14)15)4-12-13(5)3-2-8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |
InChI Key |
VIBDZLSFPQXTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B10912248.png)
![N,N'-benzene-1,4-diylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B10912256.png)
![ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate](/img/structure/B10912259.png)
![2-Benzothiazol-2-yl-4-[(E)-isobutylimino-methyl]-5-propyl-1,2-dihydro-pyrazol-3-one](/img/structure/B10912269.png)
![5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10912278.png)
![2-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10912281.png)

![N'-[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10912285.png)

![1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912288.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912290.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912291.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10912292.png)
![N-[4-(1H-benzotriazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912301.png)
